4-(3-Chloro-2-methylphenyl)thian-4-ol
Description
4-(3-Chloro-2-methylphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a thiane (tetrahydrothiopyran) ring substituted with a hydroxyl group at the 4-position and a 3-chloro-2-methylphenyl group. For example, compounds like 4-[(3-Chloro-2-methylphenyl)iminomethyl]phenol (a Schiff base derivative) and 4-(2-Chloro-6-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol share key structural motifs, such as chloro- and methyl-substituted aromatic rings fused to sulfur-containing cyclic systems . These analogs are often synthesized for applications in medicinal chemistry and materials science due to their ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
4-(3-chloro-2-methylphenyl)thian-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClOS/c1-9-10(3-2-4-11(9)13)12(14)5-7-15-8-6-12/h2-4,14H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHNTOHXUYPHNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2(CCSCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds exhibit structural similarities to 4-(3-Chloro-2-methylphenyl)thian-4-ol, differing primarily in substituents, ring systems, or functional groups:
Key Observations :
- Planarity vs. Non-planarity: The imine-containing analog (4-[(3-Chloro-2-methylphenyl)iminomethyl]phenol) exhibits a near-planar 4-hydroxybenzylidene system, with a dihedral angle of 39.84° between aromatic rings, influencing its intermolecular interactions .
- Substituent Effects : Methoxy or additional chloro groups alter electronic properties. For example, the methoxy group in 1996355-67-9 enhances hydrophilicity compared to the methyl group in the target compound .
Physicochemical Properties
- Hydrogen Bonding: The hydroxyl group in this compound enables hydrogen bonding, similar to 4-[(3-Chloro-2-methylphenyl)iminomethyl]phenol, which forms stable crystals via O–H···N interactions .
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